molecular formula C10H9NO2 B127922 Methyl 4-(cyanomethyl)benzoate CAS No. 76469-88-0

Methyl 4-(cyanomethyl)benzoate

Cat. No.: B127922
CAS No.: 76469-88-0
M. Wt: 175.18 g/mol
InChI Key: XRZGMNGGCZTNGE-UHFFFAOYSA-N
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Description

Methyl 4-(cyanomethyl)benzoate is an organic compound with the molecular formula C10H9NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a cyanomethyl group is attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(cyanomethyl)benzoate can be synthesized through several methods. One common method involves the reaction of 4-(cyanomethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(cyanomethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The cyanomethyl group can be oxidized to form a carboxyl group, resulting in the formation of 4-(carboxymethyl)benzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, and halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed:

    Oxidation: 4-(carboxymethyl)benzoic acid.

    Reduction: 4-(hydroxymethyl)benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-(cyanomethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Methyl 4-cyanobenzoate: Similar structure but lacks the cyanomethyl group.

    Methyl 4-formylbenzoate: Contains a formyl group instead of a cyanomethyl group.

    Ethyl 4-cyanobenzoate: Similar to methyl 4-cyanobenzoate but with an ethyl ester group.

Uniqueness: Methyl 4-(cyanomethyl)benzoate is unique due to the presence of both the ester and cyanomethyl groups, which provide distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in various applications.

Properties

IUPAC Name

methyl 4-(cyanomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZGMNGGCZTNGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357248
Record name Methyl 4-(cyanomethyl)benzoate
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76469-88-0
Record name Benzoic acid, 4-(cyanomethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76469-88-0
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Record name Methyl 4-(cyanomethyl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-(cyanomethyl)-, methyl ester
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Synthesis routes and methods I

Procedure details

A mixture of methyl 4-(bromomethyl)benzoate (10.09 g, 44.05 mmol), sodium cyanide (6.42 g, 131 mmol) and cetyltrimethylammonium bromide (1.59 g, 4.36 mmol) in benzene/water (2:1, 187.5 mL) was heated at reflux for 5 h then extracted with CH2Cl2 3×50 mL). The organic extracts were dried (MgSO4), filtered and concentrated under reduced pressure. Purification of the crude material by chromatography on silica gel (35% EtOAc/hexanes) gave 4-cyanomethyl-benzoic acid methyl ester as a colourless solid (4.64 g, 60%). 1H NMR (CDCl3) δ 3.82 (s, 2H), 3.93 (s, 3H), 7.42 (d, 2H, J=9 Hz), 8.06 (d, 2H, J=9 Hz).
Quantity
10.09 g
Type
reactant
Reaction Step One
Quantity
6.42 g
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
catalyst
Reaction Step One
Quantity
187.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In dichloromethane (20 ml), methyl 4-hydroxymethylbenzoate (1.00 g) was dissolved, followed by the addition of triethylamine (0.9 ml). Under ice cooling, a solution of methanesulfonyl chloride (0.70 g) in dichloromethane (dichloromethane: 5 ml) was added to the resulting solution. The resulting mixture was stirred at room temperature for 15 hours. After dilution with dichloromethane, the reaction mixture was washed with water and was then dried over anhydrous sodium sulfate. The residue obtained by distilling off the solvent under reduced pressure was dissolved in acetonitrile (12 ml). To the resulting solution, potassium cyanide (0.80 g) and 18-Crown-6 (0.16 g) were added, followed by stirring at room temperature for 40 hours. After concentration under reduced pressure, the concentrate was diluted with dichloromethane, washed with water and then, dried over anhydrous sodium sulfate. The residue obtained by distilling off the solvent under reduced pressure was purified by chromatography on a silica gel column (dichloromethane), whereby colorless crystals (0.91 g, 86%) was obtained. A portion of the resulting crystals was recrystallized from a mixed solvent of hexane and ethyl acetate, whereby colorless crystals were obtained.
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
86%

Synthesis routes and methods III

Procedure details

Part A: To a stirred solution of 7.5 g(153 mmol) sodium cyanide in 75 mL of THF was added 40 mL of DMF followed by 11.5 g(50.2 mmol) of of methyl 4-(bromomethyl)benzoate in 30 mL of DMF over 10 min. The solution was stirred 18 and treated with 100 mL water. The mixture was filtered, rinsed with water, and air-dried briefly to give 6.7 g (76%) of 4-(carbomethoxy)phenylacetonitrile as a white solid. 1H NMR (300 MHz, DMSO) δ 7.95(d, 2H, J=8.4 Hz); 7.47(d, 2H, J=8.5 Hz); 4.14(s, 2H); 3.82(s, 3H). Part B: The above nitrile ester was stirred with 120 mL of 6 N aq. HCl for 18 h at reflux and then cooled. The mixture was diluted with 160 mL water and then filtered. The white solid was rinsed with water, air-dried briefly, and placed in a vacuum oven at 75° C. for 1 h. This affords 6.89 g (100%) of 4-(carboxy)phenylacetic acid. 1H NMR (300 MHz, DMSO) δ 7.92(d, 2H, J=8.5 Hz); 7.49(d, 2H, J=8.4 Hz); 3.63(s, 2H)
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of sodium cyanide (20 g, 0.41 mol) in dimethylsulfoxide at 40° C. was treated dropwise with a solution of methyl 4-(bromomethyl)benzoate (52 g, 0.227 mol) in dimethylsulfoxide, stirred for 90 min., cooled to room temperature, quenched with saturated aqueous sodium chloride and extracted with ethyl acetate. The combined extracts were washed with saturated aqueous sodium chloride, dried over sodium sulfate and concentrated under reduced pressure. Purification of the concentrate via column chromatography (silica, hexane:ethyl acetate 0→5%) provided methyl 4-(cyanomethyl)benzoate (55%). 1H NMR (400 MHz, CDCl3): 8.05 (d, J=8 Hz, 2H); 7.42 (d, J=8 Hz, 2H); 3.93 (s, 3H); 3.81 (s, 2H). [M+H] 176
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Methyl 4-(cyanomethyl)benzoate in the synthesis of Fexofenadine?

A: this compound serves as a crucial starting material in a novel synthetic route for Fexofenadine []. This route, beginning with this compound, offers a significant advantage over traditional methods. It eliminates the formation of unwanted ortho- or meta- regioisomers, resulting in a highly pure final product with an overall yield of 26% after six synthetic steps []. This improved synthesis is highly beneficial for large-scale production of Fexofenadine, a widely used antihistamine drug.

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